molecular formula C10H16F3N3O B15050771 (3-methoxypropyl)({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine

(3-methoxypropyl)({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B15050771
M. Wt: 251.25 g/mol
InChI Key: BXBGMLHKIPOMKJ-UHFFFAOYSA-N
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Description

(3-methoxypropyl)({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine is an organic compound that features a unique combination of functional groups, including a methoxypropyl chain and a trifluoromethyl-substituted pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methoxypropyl)({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole ring, followed by the introduction of the trifluoromethyl group. The final step involves the attachment of the methoxypropylamine moiety under controlled conditions, often using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

(3-methoxypropyl)({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole compounds.

Scientific Research Applications

(3-methoxypropyl)({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (3-methoxypropyl)({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **(3-methoxypropyl)({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine
  • **(3-methoxypropyl)({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethyl})amine
  • **(3-methoxypropyl)({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]propyl})amine

Uniqueness

The unique combination of the methoxypropyl chain and the trifluoromethyl-substituted pyrazole ring in this compound distinguishes it from other similar compounds. This structural arrangement imparts specific physicochemical properties, such as enhanced lipophilicity and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H16F3N3O

Molecular Weight

251.25 g/mol

IUPAC Name

3-methoxy-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]propan-1-amine

InChI

InChI=1S/C10H16F3N3O/c1-16-7-8(6-14-4-3-5-17-2)9(15-16)10(11,12)13/h7,14H,3-6H2,1-2H3

InChI Key

BXBGMLHKIPOMKJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)CNCCCOC

Origin of Product

United States

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